Fingolimod Palmitate Amide

Vue d'ensemble

Description

Fingolimod Palmitate Amide is a derivative of Fingolimod, a sphingosine 1-phosphate receptor modulator. Fingolimod is primarily known for its use in the treatment of relapsing-remitting multiple sclerosis. This compound is an experimental compound that combines the properties of Fingolimod with the fatty acid palmitate, potentially enhancing its pharmacokinetic and pharmacodynamic profiles.

Applications De Recherche Scientifique

Chemistry: Used as a model compound for studying sphingosine 1-phosphate receptor modulators.

Biology: Investigated for its effects on cellular signaling pathways and immune modulation.

Medicine: Potential therapeutic applications in neurodegenerative diseases, cancer, and autoimmune disorders.

Industry: Possible use in the development of new pharmaceuticals and as a research tool in drug discovery.

Mécanisme D'action

Target of Action

Fingolimod Palmitate Amide primarily targets the sphingosine-1-phosphate receptors (S1PRs) on lymphocytes, a type of blood cell involved in the immune system .

Mode of Action

Once lymphocytes have bound to this compound, they are unable to leave lymph nodes and in turn are unable to enter blood vessels . This interaction with its targets results in a lower level of lymphocytes circulating in the peripheral circulation .

Biochemical Pathways

this compound affects several biochemical pathways. In addition to exerting inhibitory effects on sphingolipid pathway enzymes, it also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .

Pharmacokinetics

this compound is efficiently absorbed, with an oral bioavailability of >90%, and its absorption is unaffected by dietary intake . This compound and its active metabolite, fingolimod phosphate, have a half-life of 6–9 days, and steady-state pharmacokinetics are reached after 1–2 months of daily dosing .

Result of Action

The result of this compound’s action is a reduction in the numbers of lymphocytes in the blood, which prevents immune reactions including inflammation in the brain and spinal cord . It has been reported to reduce the rate of relapses in relapsing-remitting multiple sclerosis by approximately one-half over a two-year period .

Analyse Biochimique

Biochemical Properties

Fingolimod Palmitate Amide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets sphingosine 1-phosphate receptors, which are involved in numerous cellular processes. This compound inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7, and cytosolic phospholipase A2α. It also reduces lysophosphatidic acid plasma levels and activates protein phosphatase 2A . These interactions lead to a wide range of biochemical effects, including modulation of cell signaling pathways and gene expression.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound induces apoptosis, autophagy, and cell cycle arrest. It also enhances brain-derived neurotrophic factor expression and shifts macrophages from the M1 to the M2 phenotype . These effects contribute to its therapeutic potential in treating multiple sclerosis and other diseases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with sphingosine 1-phosphate receptors. By binding to these receptors, this compound modulates various downstream signaling pathways, including the Rho family of small GTPases and the assembly of adherens junctions and tight junctions . Additionally, this compound inhibits histone deacetylases and activates protein phosphatase 2A, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability and maintains its pharmacological activity for extended periods. Degradation may occur under certain conditions, affecting its long-term efficacy. Studies have shown that this compound can induce sustained changes in cellular function, including prolonged apoptosis and autophagy . These temporal effects are crucial for understanding the compound’s therapeutic potential and optimizing its use in clinical settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing neuroinflammation and improving cognitive function . At higher doses, this compound may cause toxic or adverse effects, including immunosuppression and cardiovascular complications . Understanding the dosage effects is essential for determining the optimal therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is rapidly phosphorylated by sphingosine kinases to form this compound-phosphate, which is then dephosphorylated by lipid phosphate phosphohydrolases . The compound also interacts with enzymes involved in the sphingolipid pathway, histone deacetylases, and protein phosphatase 2A . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall pharmacological effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It binds to plasma proteins, primarily albumin, and is widely distributed in body tissues . The compound interacts with transporters and binding proteins, facilitating its cellular uptake and localization. This compound’s distribution is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization influences its interactions with biomolecules and its overall pharmacological effects. Understanding its subcellular localization is crucial for optimizing its therapeutic potential and minimizing adverse effects.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fingolimod Palmitate Amide typically involves the following steps:

Friedel-Crafts Acylation: Starting with n-octylbenzene and 3-nitropropionic acid, a Friedel-Crafts acylation reaction is performed using aluminum chloride as a catalyst.

Reduction: The resulting product undergoes reduction to form the corresponding amine.

Double Henry Reaction: This step involves the formation of a nitroalkene intermediate, followed by hydrogenation to yield the desired amine.

Amidation: The final step involves the amidation of Fingolimod with palmitic acid to form this compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure consistent quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the amine and hydroxyl functional groups.

Reduction: Reduction reactions can be used to modify the nitroalkene intermediates during synthesis.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.

Major Products:

Oxidation: Oxidized derivatives with altered pharmacological properties.

Reduction: Reduced amine derivatives.

Substitution: Various substituted amine derivatives.

Comparaison Avec Des Composés Similaires

Fingolimod: The parent compound, primarily used in multiple sclerosis treatment.

Siponimod: Another sphingosine 1-phosphate receptor modulator with similar immunomodulatory effects.

Ozanimod: A newer compound with a similar mechanism of action but different pharmacokinetic properties.

Uniqueness: Fingolimod Palmitate Amide is unique due to the addition of the palmitate moiety, which may enhance its pharmacokinetic profile and potentially provide additional therapeutic benefits .

Activité Biologique

Fingolimod Palmitate Amide (FPA) is a derivative of fingolimod, a sphingosine-1-phosphate receptor modulator primarily used in the treatment of multiple sclerosis (MS). This article explores the biological activity of FPA, focusing on its mechanism of action, effects on various cellular processes, pharmacokinetics, and potential therapeutic applications.

Target Receptors

this compound primarily targets sphingosine-1-phosphate receptors (S1PRs) located on lymphocytes. By binding to these receptors, FPA prevents lymphocytes from exiting lymph nodes, thereby reducing their availability in the bloodstream and limiting autoimmune responses associated with MS and other inflammatory conditions.

Biochemical Pathways

FPA influences several biochemical pathways:

- Inhibition of Enzymes : It inhibits histone deacetylases (HDACs), transient receptor potential cation channel subfamily M member 7 (TRPM7), and cytosolic phospholipase A2α (cPLA2α).

- Modulation of Lipid Levels : FPA reduces levels of lysophosphatidic acid (LPA) in plasma.

- Activation of Protein Phosphatases : It activates protein phosphatase 2A (PP2A), which plays a role in various signaling pathways.

Cellular Effects

This compound exhibits diverse effects on cellular functions:

- Cell Signaling Modulation : FPA alters cell signaling pathways, affecting gene expression and cellular metabolism.

- Induction of Apoptosis and Autophagy : It can induce programmed cell death and autophagic processes, which are crucial for maintaining cellular homeostasis.

- Macrophage Polarization : FPA promotes a shift in macrophage phenotype from M1 (pro-inflammatory) to M2 (anti-inflammatory), which may have implications for immune regulation .

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Bioavailability : The compound has an oral bioavailability exceeding 90%, indicating efficient absorption regardless of dietary intake.

- Stability : It maintains pharmacological activity over extended periods, although certain conditions may lead to degradation that could impact efficacy.

Research Findings and Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

Neuroprotective Effects

The "EVOLUTION" study assessed the impact of fingolimod on patients with relapsing-remitting MS. After 24 months, 47.5% of patients exhibited no clinical or MRI activity, suggesting neuroprotective effects that limit inflammation and brain atrophy .

Safety Profile

In a systematic review involving over 2,600 patients treated with fingolimod for MS, the incidence of macular edema was low but highlighted the need for ophthalmic monitoring during treatment. Most cases resolved upon discontinuation of the drug .

Efficacy in Real-World Settings

A Hungarian observational study indicated that fingolimod treatment significantly improved clinical outcomes compared to prior therapies. Patients experienced lower annualized relapse rates and enhanced quality of life measures .

Comparison with Similar Compounds

| Compound | Mechanism | Primary Use |

|---|---|---|

| Fingolimod | S1PR modulation | Multiple sclerosis |

| Siponimod | S1PR modulation | Multiple sclerosis |

| Ozanimod | S1PR modulation | Ulcerative colitis |

| This compound | Enhanced S1PR modulation | Potentially broader therapeutic applications |

This compound is distinguished by its palmitate moiety, which may enhance its pharmacokinetic profile and therapeutic potential compared to its parent compound and other modulators .

Propriétés

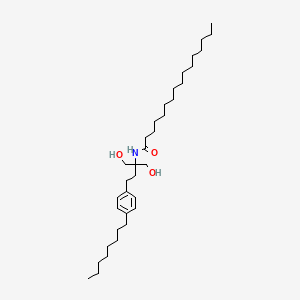

IUPAC Name |

N-[1-hydroxy-2-(hydroxymethyl)-4-(4-octylphenyl)butan-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H63NO3/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-34(39)36-35(30-37,31-38)29-28-33-26-24-32(25-27-33)22-20-18-10-8-6-4-2/h24-27,37-38H,3-23,28-31H2,1-2H3,(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IORBWOLRQIQQNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC1=CC=C(C=C1)CCCCCCCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242271-26-6 | |

| Record name | Fingolimod palmitamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242271266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FINGOLIMOD PALMITAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6BC8JV9R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.